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Introduction
1,3-Butadiyne (C₄H₂), also known as diacetylene, is a highly unsaturated hydrocarbon of

significant interest in various fields, including astrochemistry, combustion science, and

materials chemistry. Its rigid, linear structure and conjugated triple bonds result in unique

chemical and physical properties. A thorough understanding of its gas-phase thermochemistry

is crucial for modeling its behavior in diverse environments, from interstellar clouds to high-

temperature reaction systems, and for the rational design of novel materials. This technical

guide provides a comprehensive overview of the key gas-phase thermochemical properties of

1,3-butadiyne, details the experimental methodologies used for their determination, and

presents this information in a clear and accessible format for researchers and professionals.

Core Thermochemical Data
The fundamental thermochemical parameters for gas-phase 1,3-butadiyne are summarized in

the tables below. These values are essential for calculating reaction enthalpies, equilibrium

constants, and for developing accurate chemical kinetic models.

Table 1: Enthalpy of Formation, Ionization Energy, and
Bond Dissociation Energies
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Property Value Units Reference(s)

Standard Enthalpy of

Formation (ΔfH°₂₉₈)
464.0 ± 4.0 kJ/mol [1]

464.3 ± 0.9 kJ/mol [2]

Ionization Energy 10.17 eV [3]

C-C Single Bond

Dissociation Energy

(in HC≡C-C≡CH)

628 kJ/mol [4]

Table 2: Standard Molar Heat Capacity (Cp°) at Constant
Pressure
The standard molar heat capacity of 1,3-butadiyne varies with temperature. The following

table presents values at selected temperatures as compiled by the National Institute of

Standards and Technology (NIST).[5]

Temperature (K) Cp° (J/mol·K)

298.15 73.7 ± 1.0

300 73.92

400 84.43

500 91.51

600 96.86

700 101.26

800 105.05

1000 111.33

1500 121.64

2000 127.20
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Note: The standard molar entropy (S°) for gaseous 1,3-butadiyne is not readily available in the

cited literature. It can be estimated using statistical mechanics if the vibrational frequencies and

molecular geometry are known.

Experimental Protocols
The determination of the thermochemical data presented above relies on a combination of

experimental techniques and theoretical calculations. The following sections outline the general

principles of the key experimental methodologies employed.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of organic compounds like 1,3-butadiyne is often

determined using combustion calorimetry.

Methodology:

Sample Preparation: A precise mass of the substance is placed in a sample holder within a

high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete

combustion.

Ignition: The sample is ignited by passing an electric current through a fuse wire.

Temperature Measurement: The bomb is submerged in a known quantity of water in a

calorimeter. The temperature of the water is monitored with high precision before and after

the combustion.

Heat Calculation: The heat released by the combustion reaction is calculated from the

temperature rise of the calorimeter and its known heat capacity.

Correction to Standard State: The measured heat of combustion at constant volume is

corrected to standard conditions of temperature (298.15 K) and pressure (1 bar) and

converted to the enthalpy of combustion at constant pressure.

Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is

then calculated using Hess's law, from the standard enthalpy of combustion and the known
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standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion Calorimetry Workflow
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Workflow for determining enthalpy of formation via combustion calorimetry.

Photoionization Mass Spectrometry for Ionization
Energy
Photoionization mass spectrometry is a powerful technique for determining the ionization

energies of molecules with high accuracy.[6]

Methodology:

Sample Introduction: A gaseous sample of 1,3-butadiyne is introduced into a high-vacuum

chamber.

Ionization: The sample is irradiated with a beam of monochromatic photons of tunable

energy, typically from a synchrotron light source.

Mass Analysis: As the photon energy is scanned, the resulting ions are extracted and

analyzed by a mass spectrometer, which separates them based on their mass-to-charge

ratio.

Ion Signal Detection: The ion signal for the parent ion (C₄H₂⁺) is recorded as a function of

the photon energy.

Ionization Threshold Determination: The ionization energy is determined by identifying the

minimum photon energy at which the parent ion is detected (the ionization threshold).
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Photoionization Mass Spectrometry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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